Cas no 2098078-06-7 (4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid)

4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- F1907-1023
- 4-(1-methylpyrrol-2-yl)pyrrolidine-3-carboxylic acid
- EN300-1456063
- AKOS026706634
- 2098078-06-7
- 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
-
- Inchi: 1S/C10H14N2O2/c1-12-4-2-3-9(12)7-5-11-6-8(7)10(13)14/h2-4,7-8,11H,5-6H2,1H3,(H,13,14)
- InChI Key: GAROEAIEAAURSV-UHFFFAOYSA-N
- SMILES: OC(C1CNCC1C1=CC=CN1C)=O
Computed Properties
- Exact Mass: 194.105527694g/mol
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 54.3Ų
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456063-0.5g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 0.5g |
$823.0 | 2023-07-07 | ||
Life Chemicals | F1907-1023-2.5g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 95%+ | 2.5g |
$878.0 | 2023-09-07 | |
TRC | M238251-100mg |
4-(1-Methyl-1h-pyrrol-2-yl)pyrrolidine-3-carboxylic Acid |
2098078-06-7 | 100mg |
$ 115.00 | 2022-06-04 | ||
Life Chemicals | F1907-1023-1g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 95%+ | 1g |
$439.0 | 2023-09-07 | |
Enamine | EN300-1456063-500mg |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 500mg |
$823.0 | 2023-09-29 | ||
Enamine | EN300-1456063-0.05g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 0.05g |
$719.0 | 2023-07-07 | ||
Life Chemicals | F1907-1023-0.5g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 95%+ | 0.5g |
$417.0 | 2023-09-07 | |
Enamine | EN300-1456063-0.1g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 0.1g |
$755.0 | 2023-07-07 | ||
Enamine | EN300-1456063-5.0g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 5.0g |
$2485.0 | 2023-07-07 | ||
Life Chemicals | F1907-1023-5g |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid |
2098078-06-7 | 95%+ | 5g |
$1317.0 | 2023-09-07 |
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid Related Literature
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1. Book reviews
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Additional information on 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid
Introduction to 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic Acid (CAS No. 2098078-06-7)
4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2098078-06-7, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of this compound consists of a pyrrolidine core substituted with a methyl group and a carboxylic acid functional group, making it a versatile building block for synthesizing more complex molecules.
The importance of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid lies in its ability to serve as a precursor for various pharmacologically active agents. Its structural motif is reminiscent of natural products and has been explored in the synthesis of molecules with potential therapeutic effects. Recent advancements in medicinal chemistry have highlighted the compound's role in developing novel treatments for neurological disorders, cardiovascular diseases, and other conditions.
In the realm of academic research, this compound has been studied for its interaction with biological targets. The pyrrolidine ring is a common scaffold in many bioactive molecules, and modifications at specific positions can lead to altered biological activity. For instance, studies have shown that derivatives of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further development.
The synthesis of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic utility but also contribute to the broader arsenal of methods available in organic chemistry.
One of the most intriguing aspects of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid is its potential in drug discovery. The compound's structural features make it amenable to modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability. Researchers have explored various derivatives to optimize these properties, leading to the identification of lead compounds with improved therapeutic profiles.
The impact of this compound on clinical research is also noteworthy. Preclinical studies have demonstrated that certain derivatives exhibit significant biological activity without adverse effects. These findings have spurred interest in further investigating the therapeutic potential of 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid and its analogs. The compound's role in modulating biological pathways relevant to human health underscores its importance as a pharmacological tool.
In conclusion, 4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2098078-06-7) represents a valuable asset in pharmaceutical research and development. Its unique structural features, synthetic accessibility, and potential biological activity make it a compelling subject for further study. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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